An In-depth Technical Guide to 3-(1-Adamantyl)-4-methoxyphenylboronic acid (CAS: 459423-32-6)
An In-depth Technical Guide to 3-(1-Adamantyl)-4-methoxyphenylboronic acid (CAS: 459423-32-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(1-adamantyl)-4-methoxyphenylboronic acid, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document consolidates its chemical and physical properties, detailed synthesis protocols, and its primary application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it explores the significance of the adamantyl and boronic acid moieties in the broader context of drug discovery and medicinal chemistry.
Chemical and Physical Properties
3-(1-Adamantyl)-4-methoxyphenylboronic acid is a white to light yellow crystalline powder.[1] Its key identifiers and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 459423-32-6 | [2] |
| Molecular Formula | C17H23BO3 | [2] |
| Molecular Weight | 286.17 g/mol | [2] |
| IUPAC Name | [3-(1-Adamantyl)-4-methoxyphenyl]boronic acid | [2] |
| Synonyms | 3-(Adamantan-1-yl)-4-methoxyphenylboronic acid, 3-(1-Adamantyl)-4-methoxybenzeneboronic acid | [2][3] |
| Melting Point | 239-242 °C | [3][4] |
| Boiling Point | 475.0 ± 55.0 °C (Predicted) | [3] |
| Density | 1.20 ± 0.1 g/cm3 (Predicted) | [3] |
| pKa | 8.94 ± 0.10 (Predicted) | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Synthesis of 3-(1-Adamantyl)-4-methoxyphenylboronic acid
The synthesis of 3-(1-adamantyl)-4-methoxyphenylboronic acid is a critical step in the production of several active pharmaceutical ingredients, most notably Adapalene.[5][6] The primary synthetic route involves the reaction of a Grignard reagent derived from 2-(1-adamantyl)-4-bromoanisole with a trialkyl borate.[5] Several variations of this method have been developed to improve yield and industrial applicability.
A significant challenge in the synthesis is the low yield often obtained, with early methods reporting yields not exceeding 12%.[5] The main disadvantage of earlier methods was the need for very low temperatures (-78°C) for metallation and transmetallation reactions, which complicates industrial-scale production.[5] More recent developments have focused on optimizing the Grignard reagent formation, surprisingly finding that the reaction can be performed at higher temperatures (0 to +5 °C) with the addition of lithium chloride (LiCl), leading to significantly improved yields.[5]
Below is a table summarizing the impact of different reaction conditions on the yield of 3-(1-adamantyl)-4-methoxyphenylboronic acid, based on the reaction of 2-(1-adamantyl)-4-bromoanisole with trimethylborate.
| Reaction Conditions | Yield (%) | Reference(s) |
| Grignard reagent formation without LiCl | 3 | [5] |
| Grignard reagent formation with 0.1 eq. LiCl | 7 | [5] |
| Grignard reagent formation with 1 eq. LiCl | 48 | [5] |
| Grignard reagent formation with 2 eq. LiCl | 63 | [5] |
| Grignard reagent formation with 3 eq. LiCl | 62 | [5] |
| Reaction at -70°C | 69 | [5] |
This protocol describes an optimized, scalable method for preparing 3-(1-adamantyl)-4-methoxyphenylboronic acid.
Materials:
-
2-(1-Adamantyl)-4-bromoanisole
-
Magnesium turnings
-
Lithium chloride (LiCl)
-
1,2-Dibromoethane
-
Trimethyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Toluene
-
n-Heptane
Procedure:
-
A reactor is charged with magnesium turnings, anhydrous THF, and LiCl.
-
A solution of 2-(1-adamantyl)-4-bromoanisole in anhydrous THF is prepared. A small portion of this solution and 1,2-dibromoethane are added to the reactor to initiate the Grignard reaction.
-
The remaining 2-(1-adamantyl)-4-bromoanisole solution is added dropwise to the reactor while maintaining the temperature between 0-5°C.
-
The reaction mixture is stirred at this temperature until the magnesium is consumed.
-
The resulting Grignard reagent is then added to a solution of trimethyl borate in anhydrous THF, cooled to -70°C.
-
The reaction mixture is stirred at -70°C for a specified time and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of aqueous HCl.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed, dried, and the solvent is evaporated.
-
The crude product is recrystallized from a mixture of toluene and n-heptane to yield 3-(1-adamantyl)-4-methoxyphenylboronic acid.
Caption: Synthesis workflow for 3-(1-Adamantyl)-4-methoxyphenylboronic acid.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of 3-(1-adamantyl)-4-methoxyphenylboronic acid is as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][7] This reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[8]
In the context of pharmaceutical synthesis, 3-(1-adamantyl)-4-methoxyphenylboronic acid is famously used in the synthesis of Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid), a third-generation topical retinoid used in the treatment of acne.[5][6] In this synthesis, the boronic acid is coupled with a derivative of 6-halo-2-naphthoic acid.[5]
Materials:
-
3-(1-Adamantyl)-4-methoxyphenylboronic acid or a suitable derivative (e.g., pinacol ester)
-
Aryl halide or triflate (e.g., methyl 6-bromo-2-naphthoate)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., Na2CO3, K2CO3, K3PO4)
-
Solvent (e.g., toluene, dioxane, DMF, water mixtures)
Procedure:
-
A reaction vessel is charged with the aryl halide, 3-(1-adamantyl)-4-methoxyphenylboronic acid, the palladium catalyst, and a base.
-
The vessel is flushed with an inert gas (e.g., argon or nitrogen).
-
The solvent is added, and the mixture is degassed.
-
The reaction mixture is heated to a temperature typically ranging from 20°C to 100°C and stirred until the reaction is complete (monitored by TLC or LC-MS).[5]
-
Upon completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is subjected to an aqueous workup, and the organic layer is separated, dried, and concentrated under reduced pressure.
-
The crude product is purified by chromatography or recrystallization.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role of the Adamantane and Boronic Acid Moieties in Drug Discovery
While there is limited information on the direct biological activity of 3-(1-adamantyl)-4-methoxyphenylboronic acid itself, the constituent adamantane and boronic acid moieties are of significant interest in medicinal chemistry.
The Adamantane Moiety:
The adamantane scaffold, a rigid, lipophilic, three-dimensional cage-like structure, is frequently incorporated into drug candidates to enhance their pharmacological properties.[9][10] Its unique structure can influence a molecule's lipophilicity, metabolic stability, and binding affinity.[9]
-
Improved Pharmacokinetics: The bulky adamantyl group can shield adjacent functional groups from metabolic degradation, thereby increasing the drug's stability and plasma half-life.[10][11] Its lipophilicity can also enhance bioavailability.[9][10]
-
Enhanced Target Binding: The defined three-dimensional structure of adamantane can lead to improved binding to biological targets by establishing favorable hydrophobic interactions.[6][12]
-
Examples in Medicine: Numerous approved drugs contain the adamantane moiety, including Amantadine (antiviral and anti-Parkinsonian), Saxagliptin (anti-diabetic), and Adapalene (anti-acne).[10][13] These examples highlight the versatility of the adamantane scaffold in targeting a wide range of diseases.[10]
The Boronic Acid Moiety:
Boronic acids and their derivatives are important functional groups in medicinal chemistry, not only for their role in synthesis but also as pharmacophores themselves.[1]
-
Enzyme Inhibition: The boron atom in boronic acids can form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes, leading to potent inhibition. This mechanism is exploited in drugs like Bortezomib, a proteasome inhibitor used to treat multiple myeloma.
-
Bioconjugation and Sensing: Boronic acids can form stable complexes with diols, a property utilized in bioconjugation to attach drugs to biomolecules and in the development of sensors for carbohydrates and other diol-containing molecules.[1]
-
Synthetic Versatility: As demonstrated, boronic acids are indispensable reagents in Suzuki-Miyaura coupling and other cross-coupling reactions, enabling the efficient construction of complex molecular architectures required for drug discovery.[1][7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(1-Adamantyl)-4-methoxyphenylboronic acid | C17H23BO3 | CID 23148592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(1-ADAMANTYL)-4-METHOXYBENZENEBORONIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. echemi.com [echemi.com]
- 5. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 6. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. connectsci.au [connectsci.au]
- 11. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
